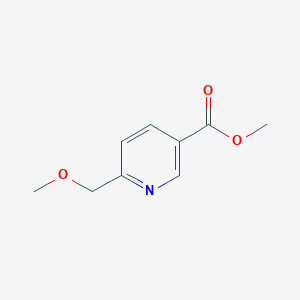

Methyl 6-(methoxymethyl)nicotinate

Description

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 6-(methoxymethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-12-6-8-4-3-7(5-10-8)9(11)13-2/h3-5H,6H2,1-2H3 |

InChI Key |

PVAGPHAXPDDPFR-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Analysis of Nicotinate Esters

Q & A

Q. What are the established synthetic methodologies for Methyl 6-(methoxymethyl)nicotinate, and what factors influence reaction yield and purity?

The compound is synthesized via esterification of 6-(methoxymethyl)nicotinic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction conditions such as temperature (60–80°C reflux), solvent choice (anhydrous methanol), and stoichiometric ratios are critical. Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Yield optimization requires inert atmospheres to prevent hydrolysis of the ester group .

Q. How is the structure of this compound characterized in synthetic chemistry research?

Structural confirmation relies on ¹H/¹³C NMR to identify the methoxymethyl (-OCH₂OCH₃) and ester (-COOCH₃) groups. Mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 226.0845 for C₁₀H₁₂NO₄). IR spectroscopy detects C=O stretching (~1700 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). X-ray crystallography resolves stereoelectronic effects, such as the planarity of the pyridine ring and substituent orientation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Solubility : Soluble in polar aprotic solvents (DMSO, acetone) but poorly in water (<1 mg/mL).

- LogP : ~1.2 (indicating moderate lipophilicity for cellular uptake).

- Melting point : 98–102°C (determined via differential scanning calorimetry). These parameters guide solvent selection for in vitro assays (e.g., DMSO stock solutions diluted in PBS) and stability studies under varying pH .

Advanced Research Questions

Q. What role does the methoxymethyl group play in the compound's reactivity and biological activity?

The methoxymethyl (-OCH₂OCH₃) group:

- Enhances lipophilicity , improving blood-brain barrier penetration (logP increased by ~0.5 vs. unsubstituted nicotinate).

- Acts as an electron-donating group , stabilizing carbocation intermediates in nucleophilic aromatic substitution.

- Modulates biological activity by altering binding affinity to enzymes (e.g., CYP450 isoforms) and receptors (e.g., GABAₐ). Comparative SAR studies with analogs (e.g., methyl vs. trifluoromethyl substituents) reveal its role in reducing metabolic clearance .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Metabolic interference : Use liver microsome stability assays to identify active metabolites.

- Structural analogs : Perform meta-analyses of IC₅₀ values across studies to isolate substituent effects. For example, replacing methoxymethyl with a chlorine atom may shift activity from antimicrobial to antiviral .

Q. What strategies are employed to modify this compound for targeted drug delivery systems?

Strategies include:

- Prodrug design : Hydrolyze the ester to 6-(methoxymethyl)nicotinic acid, then conjugate to PEGylated nanoparticles for sustained release.

- Receptor targeting : Attach folate or peptide ligands via amide coupling to enhance tumor-specific uptake.

- Crystallization : Co-crystallize with cyclodextrins to improve aqueous solubility for intravenous administration .

Methodological Considerations

- Synthetic Optimization : Use DoE (Design of Experiments) to evaluate temperature, catalyst loading, and solvent effects on yield .

- Biological Assays : Pair in vitro enzyme inhibition (e.g., IC₅₀ in kinase assays) with in silico docking (AutoDock Vina) to validate binding modes .

- Analytical Validation : Cross-validate HPLC purity data with LC-MS to detect trace impurities affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.